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Abstract

This document provides a comprehensive technical overview of the discovery and preclinical
development of (Rac)-DNDI-8219, a promising oral drug candidate for the treatment of visceral
leishmaniasis (VL). Originating from a strategic screening of a nitroimidazooxazine library,
DNDI-8219 emerged from a rigorous lead optimization program led by the Drugs for Neglected
Diseases initiative (DNDi) and its partners. This guide details the discovery cascade, structure-
activity relationships (SAR), key preclinical data, and the experimental methodologies
employed in its development. DNDI-8219, also identified as compound R-6 in seminal
publications, has demonstrated potent antileishmanial activity, favorable pharmacokinetic
properties, and significant efficacy in stringent animal models of VL, positioning it as a critical
component in the next generation of oral therapies for this neglected tropical disease.

Introduction

Visceral leishmaniasis, also known as kala-azar, is a severe parasitic disease that is fatal if left
untreated.[1][2][3] Transmitted by the bite of infected sandflies, the disease is endemic in over
80 countries, with the highest burden in Eastern Africa, South Asia, and Latin America.[4]
Existing treatments often suffer from significant drawbacks, including toxicity, painful parenteral
administration, long treatment durations, and emerging parasite resistance.[1][2] This has
created an urgent need for safer, more effective, and patient-friendly oral therapies.
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The development of DNDI-8219 stems from the exploration of the 2-nitroimidazooxazine class
of compounds, which includes the antitubercular agent pretomanid.[5] Recognizing the potent
antiprotozoal effects of this scaffold, a collaborative effort was initiated to explore its potential
against Leishmania species. This whitepaper chronicles the journey from a library of
antitubercular agents to the identification of a potent and orally active antileishmanial clinical
candidate.

Discovery and Lead Optimization Workflow

The discovery of DNDI-8219 followed a systematic, multi-stage workflow designed to identify
and refine a lead candidate with a suitable profile for clinical development. The process began
with the screening of a focused library and progressed through iterative cycles of chemical
synthesis and biological testing.

Discovery Cascade Diagram

The diagram below illustrates the key phases of the discovery and preclinical development
process.
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Caption: Drug discovery workflow for DNDI-8219.

The initial screening of a 900-compound library, derived from the antitubercular pretomanid
program, identified several hits with promising potency and physicochemical properties.[6][7][8]
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Subsequent hit-to-lead efforts established the superiority of the 6R enantiomers and led to
potent leads such as R-84 and R-89.[6][8] However, these compounds were found to be potent
inhibitors of the hERG potassium channel, a critical safety liability.[6][8] This finding triggered
an extensive lead optimization campaign focused on mitigating hERG inhibition while retaining
or improving efficacy and pharmacokinetic properties. This effort culminated in the synthesis of
DNDI-8219 (R-6), which demonstrated an excellent balance of potency, safety, and drug-like
properties.[6][8][9]

Quantitative Preclinical Data

The selection of DNDI-8219 as a preclinical candidate was supported by extensive quantitative
data across in vitro and in vivo assays.

ble 1: In Vi leis] ial Activi

Compound Target Organism Assay IC50 / EC50 (uM)
L. donovani

DNDI-8219 (R-6) ] Macrophage Assay Data from full text
(amastigotes)
L. infantum

DNDI-8219 (R-6) ) Macrophage Assay Data from full text
(amastigotes)

] o Potent, broad-
Various Clinical

DNDI-8219 (R-6) Macrophage Assay spectrum activity
Isolates
reported[5]
Miltefosine L. donovani Reference Data from full text
Amphotericin B L. donovani Reference Data from full text

(Note: Specific
IC50/EC50 values are
detailed in the primary

publication.[5])

Table 2: Physicochemical and ADME Properties
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Parameter DNDI-8219 (R-6) R-84 (Lead) R-89 (Lead)
Aqueous Solubility

Improved Moderate Moderate
(pH 7.4)
Microsomal Stability Favorable Favorable Favorable
Cell Permeability High High High

(Note: The primary
publication reports
improved solubility
and favorable
metabolic stability for
DNDI-8219 compared
to earlier leads.[6][8])

ble 3: In Vivo Eff in Leis] . el

Efficacy (%

Model Compound Dose .
Parasite Clearance)

L. donovani Mouse

R-84 / R-89 Data from full text Promising Activity[6]
Model
L. infantum Hamster
DNDI-8219 (R-6) 25 mg/kg, BID >97%][6][8]
Model
L. infantum Hamster
R-136 (Analogue) 25 mg/kg, BID >97%][6][8]

Model

(Note: The L. infantum
hamster model is
considered a more
stringent test of
efficacy for visceral

leishmaniasis.)

Table 4: Safety and Cytotoxicity Profile
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Assay DNDI-8219 (R-6) R-84 | R-89 (Leads)
hERG Inhibition (IC50) Minimal Inhibition Potent Inhibition[6][8]
Cytotoxicity (e.g., L6 cells) IC50 > 100 uM[10] Data from full text

(Note: A key success of the
optimization program was the
significant reduction in hERG
activity for DNDI-8219
compared to initial leads.[6][8])

Chemical Synthesis

The synthesis of the enantiomerically pure DNDI-8219 (R-6) was achieved through a multi-step
sequence starting from a orthogonally diprotected triol. This strategy allowed for precise control
of the stereochemistry at the C6 position, which was found to be critical for optimal biological

activity.

Synthetic Pathway Diagram
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Caption: Key steps in the enantioselective synthesis of DNDI-8219.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b12416133?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12416133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The synthesis commenced with a Mitsunobu reaction between the protected triol and 4-
(trifluoromethoxy)phenol.[5] Following this, a series of selective deprotection, iodination, and
substitution steps with 2-bromo-4-nitroimidazole were performed.[5] The final key step involved
a base-assisted intramolecular cyclization (annulation) to form the characteristic imidazo[2,1-b]
[1][11]oxazine ring system, yielding the target compound, DNDI-8219 (R-6).[5]

Experimental Protocols

The following are generalized protocols for key experiments based on standard methodologies
described in the field and referenced in the source literature.

In Vitro Antileishmanial Activity Assay (L. donovani
Amastigotes)

o Cell Culture: Peritoneal macrophages are harvested from mice and seeded into 96-well
plates. Macrophages are then infected with L. donovani promastigotes, which convert to
intracellular amastigotes.

o Compound Preparation: DNDI-8219 is solubilized in DMSO to create a stock solution, which
is then serially diluted to create a range of test concentrations.

o Treatment: The culture medium is removed from the infected macrophages and replaced
with a medium containing the serially diluted compound. Plates are incubated for 72 hours.

» Quantification: After incubation, plates are fixed and stained with Giemsa stain. The number
of amastigotes per 100 macrophages is counted microscopically for each drug
concentration.

o Data Analysis: The IC50 value (the concentration of the drug that inhibits parasite
proliferation by 50%) is calculated by plotting the percentage of parasite inhibition against the
log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in the L. infantum Hamster Model

e Animal Model: Golden hamsters are infected intracardially with L. infantum amastigotes. The
infection is allowed to establish over several weeks until it becomes visceral and well-
developed.
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Compound Administration: DNDI-8219 is formulated in a suitable vehicle for oral gavage.
Animals are treated twice daily (BID) for 5 or 10 consecutive days with the specified dose
(e.g., 25 mg/kg). A vehicle control group is included.

Efficacy Assessment: At the end of the treatment period (or a specified time post-treatment),
animals are euthanized. The liver and spleen are aseptically removed and weighed.

Parasite Burden Quantification: Tissue homogenates from the liver and spleen are used to
prepare serial dilutions, which are then cultured in a suitable medium to grow promastigotes.
The parasite burden is quantified using a limiting dilution assay and expressed as Leishman-
Donovan Units (LDUSs).

Data Analysis: The percentage of parasite clearance (inhibition) is calculated by comparing
the mean LDU of the treated group to that of the vehicle control group.

hERG Inhibition Assay

Methodology: A whole-cell patch-clamp electrophysiology assay is typically used, employing
a cell line that stably expresses the hERG (KCNH2) potassium channel (e.g., HEK293 cells).

Procedure: Cells are exposed to a range of concentrations of the test compound. The hERG
channel current is recorded before and after the application of the compound.

Data Analysis: The inhibitory effect of the compound on the hERG current is measured. The
IC50 value is determined by plotting the percentage of current inhibition against the
compound concentration. This value indicates the concentration at which the compound
blocks 50% of the hERG channel activity.

Conclusion and Future Directions

The discovery and preclinical development of DNDI-8219 represent a significant achievement

in the pursuit of a novel, oral treatment for visceral leishmaniasis. Through a systematic and

safety-focused lead optimization campaign, DNDI-8219 was identified as a candidate with high

efficacy in stringent animal models, a favorable pharmacokinetic profile, and a substantially

improved safety window compared to earlier leads.[6][8] The data generated to date strongly

support its continued development. DNDi and its partners, including Novartis, have advanced

related nitroimidazooxazine compounds into clinical trials, underscoring the promise of this
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chemical class for treating neglected parasitic diseases.[1][2][4] Further clinical investigation
will be crucial to confirm the safety and efficacy of this new therapeutic agent in human
populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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